

Spectroscopic Profile of Oxepan-4-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Oxepan-4-amine

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Abstract

Oxepan-4-amine, a saturated heterocyclic compound featuring a seven-membered oxepane ring and a primary amine functional group, represents a valuable scaffold in medicinal chemistry and materials science. A comprehensive understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of **Oxepan-4-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document serves as a foundational reference, offering researchers predicted data and the analytical logic required to interpret future experimental findings. The methodologies for spectral acquisition are also detailed to ensure robust and reproducible results.

Introduction to Oxepan-4-amine

The unique structural combination of a flexible seven-membered cyclic ether and a reactive primary amine makes **Oxepan-4-amine** a compelling building block for the synthesis of novel chemical entities. The oxepane moiety can influence solubility, metabolic stability, and conformational properties, while the amine group provides a key reactive handle for further chemical modification. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of this compound in any research and development setting. This guide will elucidate the predicted spectroscopic signatures that define **Oxepan-4-amine**.

Predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ^1H and ^{13}C NMR spectra of **Oxepan-4-amine** are based on the analysis of its molecular structure and established chemical shift correlations.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **Oxepan-4-amine** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the molecule's symmetry, we can anticipate a degree of signal overlap.

- Protons on C4 (α to Amine): The single proton on the carbon bearing the amine group (C4-H) is expected to appear as a multiplet in the range of δ 2.5-3.0 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent electronegative nitrogen atom.
- Protons on C3 and C5 (β to Amine, γ to Oxygen): The four protons on the carbons adjacent to the amine-bearing carbon (C3-H₂ and C5-H₂) are chemically equivalent due to symmetry. These are expected to appear as a complex multiplet, likely in the range of δ 1.5-1.9 ppm.
- Protons on C2 and C7 (α to Oxygen): The four protons on the carbons directly attached to the oxygen atom (C2-H₂ and C7-H₂) are also chemically equivalent. These protons are significantly deshielded by the electronegative oxygen and are predicted to resonate as a multiplet in the range of δ 3.5-3.8 ppm.^[1]
- Protons on C6 (β to Oxygen): The two protons on the C6 carbon are expected to appear as a multiplet in the range of δ 1.6-2.0 ppm.
- Amine Protons (NH₂): The two protons of the primary amine group will likely appear as a broad singlet in the range of δ 1.0-4.0 ppm. The chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ^1H NMR Chemical Shifts for **Oxepan-4-amine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
C4-H	2.5 - 3.0	Multiplet	1H
C3-H ₂ , C5-H ₂	1.5 - 1.9	Multiplet	4H
C2-H ₂ , C7-H ₂	3.5 - 3.8	Multiplet	4H
C6-H ₂	1.6 - 2.0	Multiplet	2H
NH ₂	1.0 - 4.0	Broad Singlet	2H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of **Oxepan-4-amine** is predicted to show four distinct signals for the carbon atoms due to the molecule's symmetry.

- C4 (α to Amine): The carbon atom directly bonded to the amine group is expected to have a chemical shift in the range of δ 45-55 ppm.[\[2\]](#)
- C3 and C5 (β to Amine, γ to Oxygen): These two equivalent carbons are predicted to resonate in the range of δ 30-40 ppm.
- C2 and C7 (α to Oxygen): The two equivalent carbons adjacent to the oxygen atom are expected to be the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of δ 70-80 ppm.
- C6 (β to Oxygen): This carbon is predicted to have a chemical shift in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for **Oxepan-4-amine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C4	45 - 55
C3, C5	30 - 40
C2, C7	70 - 80
C6	25 - 35

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Instrumentation:

- NMR Spectrometer: 400 MHz or higher field strength.
- Probe: Standard 5 mm broadband probe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Oxepan-4-amine**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). The choice of solvent can affect the chemical shifts, particularly for the NH_2 protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, to achieve adequate signal-to-noise.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher, as the ¹³C nucleus has a low natural abundance.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of **Oxepan-4-amine** will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

- N-H Stretching: As a primary amine, **Oxepan-4-amine** is expected to show two medium-intensity bands in the region of 3400-3250 cm^{-1} , corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[\[3\]](#)[\[4\]](#)
- C-H Stretching: The stretching vibrations of the C-H bonds in the oxepane ring will appear as strong absorptions in the region of 2960-2850 cm^{-1} .
- N-H Bending: A medium to strong intensity scissoring vibration for the primary amine is predicted to be in the range of 1650-1580 cm^{-1} .[\[3\]](#)[\[5\]](#)
- C-O-C Stretching: A strong, characteristic absorption for the C-O-C stretching of the cyclic ether is expected in the region of 1150-1050 cm^{-1} .[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- C-N Stretching: The stretching vibration of the C-N bond is anticipated to be a weak to medium absorption in the range of 1250-1020 cm^{-1} .[\[3\]](#)[\[5\]](#)
- N-H Wagging: A broad, out-of-plane bending (wagging) vibration of the N-H bonds may be observed in the 910-665 cm^{-1} region.[\[3\]](#)[\[5\]](#)

Table 3: Predicted IR Absorption Frequencies for **Oxepan-4-amine**

Vibrational Mode	Predicted Frequency Range (cm^{-1})	Intensity
N-H Stretch (asymmetric & symmetric)	3400 - 3250	Medium
C-H Stretch	2960 - 2850	Strong
N-H Bend (scissoring)	1650 - 1580	Medium-Strong
C-O-C Stretch	1150 - 1050	Strong
C-N Stretch	1250 - 1020	Weak-Medium
N-H Wag	910 - 665	Broad

Experimental Protocol for IR Data Acquisition

Instrumentation:

- Fourier-Transform Infrared (FTIR) Spectrometer.
- Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **Oxepan-4-amine** or a small amount of solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion (M^+): **Oxepan-4-amine** has a molecular formula of $\text{C}_6\text{H}_{13}\text{NO}$. Its monoisotopic mass is 115.10 Da. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M^+) is expected at $m/z = 115$. The intensity of this peak may be weak for aliphatic amines. [\[11\]](#)
- Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. [\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) For **Oxepan-4-amine**, this would lead to the formation of a resonance-

stabilized iminium ion. Cleavage of the C3-C4 or C4-C5 bond would result in a fragment with $m/z = 86$ or $m/z = 30$. The fragment at $m/z = 30$ ($\text{CH}_2=\text{NH}_2^+$) is a very common and often the base peak for primary amines with an unbranched alpha carbon.[\[11\]](#)

- Fragmentation of the Oxepane Ring: The cyclic ether moiety can also undergo fragmentation. A common pathway for cyclic ethers is the loss of an alkyl radical from the carbon alpha to the oxygen, or ring-opening followed by further fragmentation.[\[16\]](#)[\[17\]](#) This could lead to a variety of smaller fragments.

Table 4: Predicted Key Mass Spectral Fragments for **Oxepan-4-amine**

m/z	Predicted Fragment	Fragmentation Pathway
115	$[\text{C}_6\text{H}_{13}\text{NO}]^+$	Molecular Ion (M^+)
86	$[\text{C}_5\text{H}_{12}\text{N}]^+$	Alpha-cleavage
30	$[\text{CH}_4\text{N}]^+$	Alpha-cleavage

Experimental Protocol for MS Data Acquisition

Instrumentation:

- Mass Spectrometer with Electron Ionization (EI) source.
- Gas Chromatograph (GC) for sample introduction is ideal for volatile compounds.

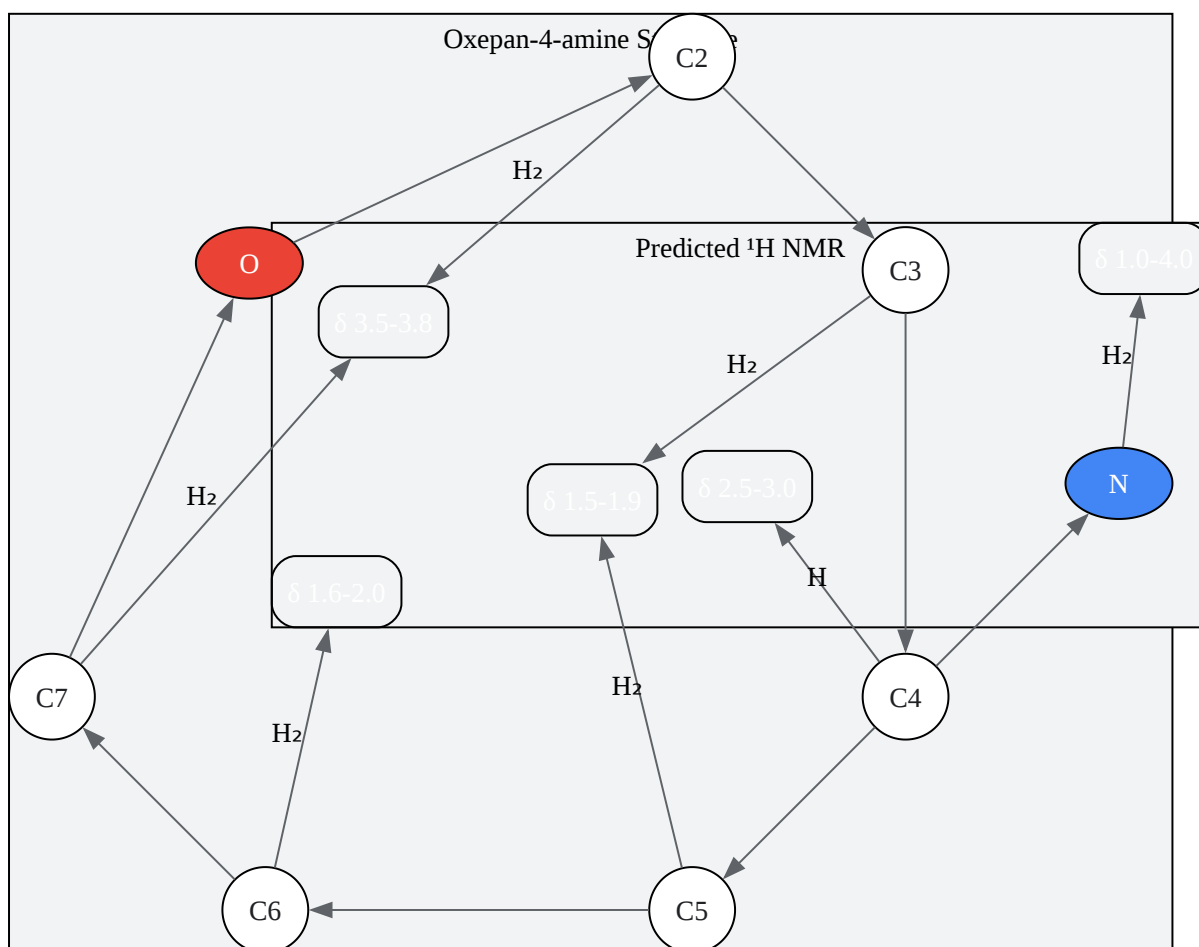
GC-MS Parameters:

- GC Column: A standard non-polar column (e.g., DB-5ms).
- Injection Volume: 1 μL of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane).
- Inlet Temperature: 250 $^\circ\text{C}$.
- Oven Program: Start at 50 $^\circ\text{C}$, hold for 1 minute, then ramp to 250 $^\circ\text{C}$ at 10 $^\circ\text{C}/\text{min}$.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 25-200.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Visualizing Spectroscopic-Structural Correlations

The following diagrams illustrate the predicted relationships between the molecular structure of **Oxepan-4-amine** and its spectroscopic data.



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Figure 1: Correlation of **Oxepan-4-amine** protons with predicted ^1H NMR chemical shifts.

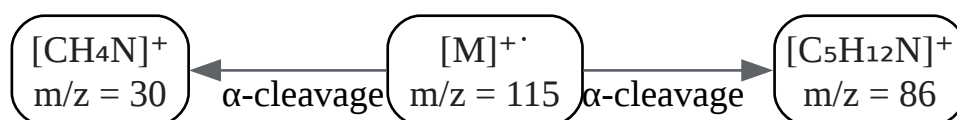
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Figure 2: Predicted major fragmentation pathways for **Oxepan-4-amine** in Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Oxepan-4-amine**. By understanding the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers can more confidently identify and characterize this important chemical building block. The detailed experimental protocols provided herein are designed to ensure the acquisition of high-quality, reliable data. This document serves as a valuable resource for scientists and professionals in drug development and chemical research, facilitating the seamless integration of **Oxepan-4-amine** into their synthetic and analytical workflows.

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